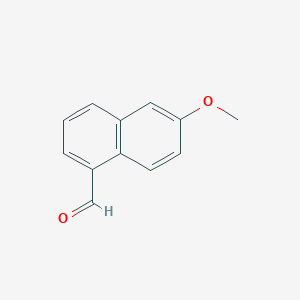

6-Methoxy-1-naphthaldehyde

Cat. No. B8763494

M. Wt: 186.21 g/mol

InChI Key: RQSRLHYBIGCTIS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08741593B2

Procedure details

6-Methoxy-2-naphthaldehyde is prepared by successive treatment of 2-bromo-6-methoxynaphthalene in solution in dry ether with n-butyllithium and then dimethylformamide. (Literature: J. Med. Chem. 1998, 1308-1312). 6-Dimethylamino-2-naphthaldehyde is prepared according to the described procedure (Barbas et al., Proc. Natl. Acad. Sci. USA 1998, 95, 15351) as follows: gaseous dimethylamine is introduced into a mixture of 2.4 ml of dry benzene and 2.4 ml of hexamethylphosphoramide (HMPA) until 750 mg (16.7 mmol) is dissolved. At 0° C. and under inert atmosphere, n-butyllithium (1.6 M in hexane, 16.7 mmol) is added, then after 15 minutes, 6-methoxy-naphthaldehyde (390 mg, 2.09 mmol) is added. Stirring is continued for 14 hours at 20° C., then it is poured into aqueous phosphate buffer, pH 7.4, and it is extracted with ether. Purification by chromatography provides 6-dimethylamino-2-naphthaldehyde (350 mg, 84%).

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[CH3:19][NH:20][CH3:21].[CH3:22][O:23]C1C=[C:26]2[C:31](=CC=1)[C:30]([CH:34]=[O:35])=[CH:29][CH:28]=[CH:27]2.P([O-])([O-])([O-])=O>CCOCC.CN(C)P(N(C)C)(N(C)C)=O.C1C=CC=CC=1.CN(C)C=O>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:22]=[O:23])[CH:11]=[CH:10]2.[CH3:19][N:20]([CH3:21])[C:15]1[CH:16]=[C:17]2[C:28](=[CH:27][CH:14]=1)[CH:29]=[C:30]([CH:34]=[O:35])[CH:31]=[CH:26]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC2=CC=C(C=C2C=C1)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

|

Name

|

|

|

Quantity

|

2.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(P(=O)(N(C)C)N(C)C)C

|

|

Name

|

|

|

Quantity

|

2.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

16.7 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Five

|

Name

|

|

|

Quantity

|

390 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC=C(C2=CC1)C=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

6-Dimethylamino-2-naphthaldehyde is prepared

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 14 hours at 20° C.

|

|

Duration

|

14 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by chromatography

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C=1C=C2C=CC(=CC2=CC1)C=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 350 mg | |

| YIELD: PERCENTYIELD | 84% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08741593B2

Procedure details

6-Methoxy-2-naphthaldehyde is prepared by successive treatment of 2-bromo-6-methoxynaphthalene in solution in dry ether with n-butyllithium and then dimethylformamide. (Literature: J. Med. Chem. 1998, 1308-1312). 6-Dimethylamino-2-naphthaldehyde is prepared according to the described procedure (Barbas et al., Proc. Natl. Acad. Sci. USA 1998, 95, 15351) as follows: gaseous dimethylamine is introduced into a mixture of 2.4 ml of dry benzene and 2.4 ml of hexamethylphosphoramide (HMPA) until 750 mg (16.7 mmol) is dissolved. At 0° C. and under inert atmosphere, n-butyllithium (1.6 M in hexane, 16.7 mmol) is added, then after 15 minutes, 6-methoxy-naphthaldehyde (390 mg, 2.09 mmol) is added. Stirring is continued for 14 hours at 20° C., then it is poured into aqueous phosphate buffer, pH 7.4, and it is extracted with ether. Purification by chromatography provides 6-dimethylamino-2-naphthaldehyde (350 mg, 84%).

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[CH3:19][NH:20][CH3:21].[CH3:22][O:23]C1C=[C:26]2[C:31](=CC=1)[C:30]([CH:34]=[O:35])=[CH:29][CH:28]=[CH:27]2.P([O-])([O-])([O-])=O>CCOCC.CN(C)P(N(C)C)(N(C)C)=O.C1C=CC=CC=1.CN(C)C=O>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:22]=[O:23])[CH:11]=[CH:10]2.[CH3:19][N:20]([CH3:21])[C:15]1[CH:16]=[C:17]2[C:28](=[CH:27][CH:14]=1)[CH:29]=[C:30]([CH:34]=[O:35])[CH:31]=[CH:26]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC2=CC=C(C=C2C=C1)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

|

Name

|

|

|

Quantity

|

2.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(P(=O)(N(C)C)N(C)C)C

|

|

Name

|

|

|

Quantity

|

2.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

16.7 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Five

|

Name

|

|

|

Quantity

|

390 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC=C(C2=CC1)C=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

6-Dimethylamino-2-naphthaldehyde is prepared

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 14 hours at 20° C.

|

|

Duration

|

14 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by chromatography

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C=1C=C2C=CC(=CC2=CC1)C=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 350 mg | |

| YIELD: PERCENTYIELD | 84% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |